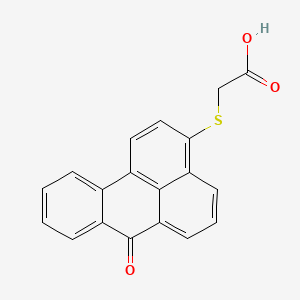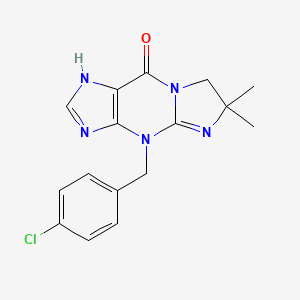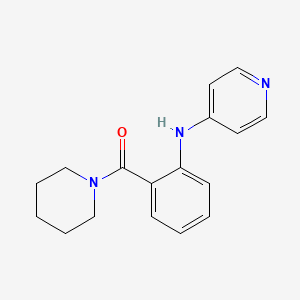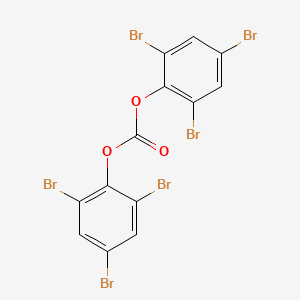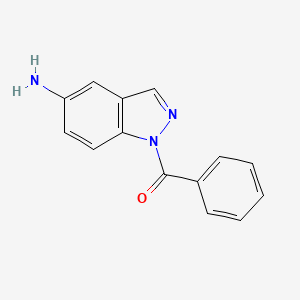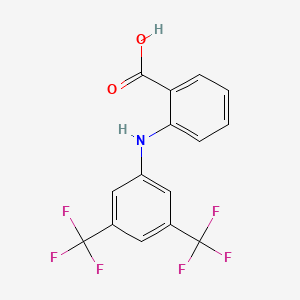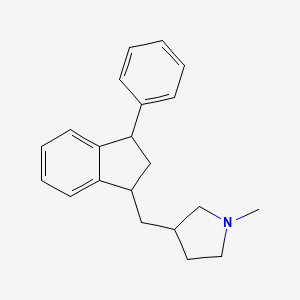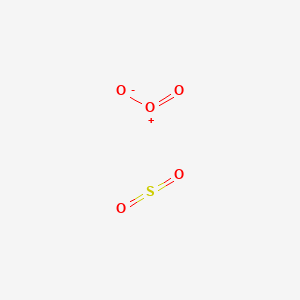![molecular formula C11H12ClN3 B1619120 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 212268-44-5](/img/structure/B1619120.png)
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
概要
説明
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is a chemical compound with the empirical formula C11H12ClN3 . It is used in the manufacture of Tofacitinib citrate . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine involves a seven-step process from dimethyl malonate with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine is represented by the SMILES string ClC1=NC=NC2=C1C=CN2C3CCCC3 .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine appears as a solid . Its molecular weight is 221.69 .科学的研究の応用
Synthesis of Janus Kinase (JAK) Inhibitors
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: is a key building block in the synthesis of JAK inhibitors . These inhibitors play a crucial role in blocking the JAK-STAT signaling pathway, which is involved in cell division, death, and tumor formation processes. Disruption in this pathway can lead to immune system diseases. JAK inhibitors have therapeutic applications in treating cancer and inflammatory diseases such as rheumatoid arthritis, psoriasis, and dermatitis.
Anticancer Activity
Derivatives of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine have shown promising in vitro anticancer activity . Compounds containing this moiety have been tested against various human cancer cell lines, including breast cancer (MCF7) and liver cancer (HePG2). Some derivatives exhibited significant cytotoxic effects, indicating the potential of this compound in cancer treatment.
Molecular Docking Studies
The structure of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives allows for effective molecular docking . This means they can bind well with certain proteins involved in cancer progression, such as the Bcl2 anti-apoptotic protein. By inhibiting these proteins, the compounds can induce apoptosis in cancer cells, providing a pathway for developing new anticancer drugs.
Gene Expression Modulation
Research has shown that 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives can modulate gene expression in cancer cells . They can up-regulate pro-apoptotic genes and down-regulate anti-apoptotic genes, leading to programmed cell death. This property is vital for designing drugs that can selectively target cancer cells.
Cell Cycle Arrest
Certain 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine derivatives have the ability to cause cell cycle arrest at the G1/S phase in cancer cells . This halts the proliferation of cancer cells and is a desirable effect in cancer therapy.
Apoptosis Induction
These compounds have been observed to induce apoptotic death in cancer cells . They can increase the percentage of fragmented DNA in treated cells, which is a hallmark of apoptosis. This effect is crucial for eliminating cancer cells and preventing the spread of tumors.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-7-cyclopentylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c12-10-9-5-6-15(8-3-1-2-4-8)11(9)14-7-13-10/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHBEEYPDFIIPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334166 | |
| Record name | 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine | |
CAS RN |
212268-44-5 | |
| Record name | 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=212268-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




